molecular formula C8H11FN2 B13323153 2-fluoro-N-propylpyridin-4-amine

2-fluoro-N-propylpyridin-4-amine

Cat. No.: B13323153
M. Wt: 154.18 g/mol
InChI Key: LLQMAXLQRWUDMY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-propylpyridin-4-amine typically involves the nucleophilic substitution of a suitable pyridine precursorThe reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often employs continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-N-propylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidation states of the compound .

Scientific Research Applications

2-Fluoro-N-propylpyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-propylpyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-N-propylpyridin-4-amine is unique due to the combined presence of the fluorine atom and the propylamine group. This combination imparts distinct reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

2-fluoro-N-propylpyridin-4-amine

InChI

InChI=1S/C8H11FN2/c1-2-4-10-7-3-5-11-8(9)6-7/h3,5-6H,2,4H2,1H3,(H,10,11)

InChI Key

LLQMAXLQRWUDMY-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC(=NC=C1)F

Origin of Product

United States

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